molecular formula C8H6N4Na2O2S B562726 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt CAS No. 1189712-51-3

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt

Cat. No.: B562726
CAS No.: 1189712-51-3
M. Wt: 268.202
InChI Key: NWAMVVBCEFWDIX-UHFFFAOYSA-L
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Description

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt is a synthetic organic compound that belongs to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-diamino-6-methylpyrimidine and methylthioacetic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving heating and the use of catalysts to facilitate the formation of the pteridine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with sodium borohydride may produce a thiol derivative.

Scientific Research Applications

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpteridine: A simpler pteridine derivative with similar structural features.

    2-Methylthio-4,7(3H,8H)-pteridinedione: Lacks the additional methyl group at the 6-position.

    Pteridine-4,7-dione: The core structure without any substituents.

Uniqueness

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pteridine derivatives

Properties

IUPAC Name

disodium;6-methyl-2-methylsulfanylpteridine-4,7-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S.2Na/c1-3-6(13)10-5-4(9-3)7(14)12-8(11-5)15-2;;/h1-2H3,(H2,10,11,12,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAMVVBCEFWDIX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)SC)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4Na2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858071
Record name Disodium 6-methyl-2-(methylsulfanyl)pteridine-4,7-bis(olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189712-51-3
Record name Disodium 6-methyl-2-(methylsulfanyl)pteridine-4,7-bis(olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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